molecular formula C11H16ClNO2 B8033157 4-(Morpholin-4-ylmethyl)phenol hydrochloride

4-(Morpholin-4-ylmethyl)phenol hydrochloride

Cat. No.: B8033157
M. Wt: 229.70 g/mol
InChI Key: CTQOFTLYSBKWQK-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈N₂O·HCl. It is a derivative of phenol where a morpholine group is attached to the benzene ring via a methylene bridge. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-(chloromethyl)phenol and morpholine.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 50-80°C).

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous stirring and temperature control to ensure consistent product quality. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: 4-(Morpholin-4-ylmethyl)aniline.

  • Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-(Morpholin-4-ylmethyl)phenol hydrochloride is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(morpholin-4-ylmethyl)phenol hydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

4-(Morpholin-4-ylmethyl)phenol hydrochloride is structurally similar to other phenolic compounds with different substituents on the benzene ring. Some similar compounds include:

  • 4-(Morpholin-4-ylmethyl)aniline: A derivative where the hydroxyl group is replaced by an amino group.

  • 4-(Morpholin-4-ylmethyl)phenyl methanamine: Another derivative with an additional methylene group.

  • 4-(Morpholin-4-ylmethyl)benzylamine: A compound with a benzyl group instead of a phenol group.

Uniqueness: The presence of the morpholine group in this compound imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions, distinguishing it from other phenolic compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12;/h1-4,13H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQOFTLYSBKWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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